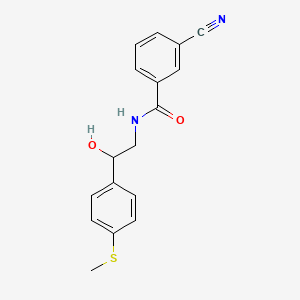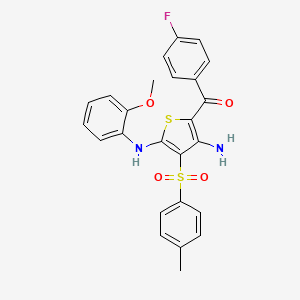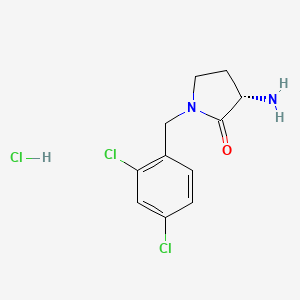
N-(5-(4-ethylbenzyl)thiazol-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(4-ethylbenzyl)thiazol-2-yl)-2H-chromene-3-carboxamide” is a complex organic compound that contains several functional groups, including a thiazole ring and a chromene ring . Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring . Chromenes are also a type of heterocyclic compound that contain a fused six-membered and three-membered ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving coupling reactions, condensation reactions, and possibly cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group in the carboxamide could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
The compound and its derivatives have been synthesized using microwave-assisted techniques, demonstrating significant antibacterial and antifungal activities. This synthesis method is notable for its environmental friendliness and high efficiency (Raval, Naik, & Desai, 2012).
Chemosensors for Cyanide Anions
Certain derivatives of N-(5-(4-ethylbenzyl)thiazol-2-yl)-2H-chromene-3-carboxamide have been utilized as chemosensors for cyanide anions. These compounds can recognize cyanide through specific reactions, with noticeable changes in color and fluorescence, visible to the naked eye (Wang et al., 2015).
Ultrasound-Promoted Synthesis and Cytotoxic Activity
Ultrasound irradiation has been employed for the rapid synthesis of novel thiazole derivatives containing a coumarin nucleus. These compounds, including variants of the this compound, have shown potent cytotoxic activity against certain cell lines (Gomha & Khalil, 2012).
Anticholinesterase Activity
Derivatives of this compound have been synthesized and tested for anticholinesterase activity, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies revealed significant inhibitory activities, suggesting potential applications in treating conditions like Alzheimer's disease (Ghanei-Nasab et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-15-7-9-16(10-8-15)11-19-13-23-22(27-19)24-21(25)18-12-17-5-3-4-6-20(17)26-14-18/h3-10,12-13H,2,11,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRPOZBJRYZXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)
![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)
![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2745674.png)
![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)


![4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2745683.png)
![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)


